Cas no 1955522-76-5 ((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine)

(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a difluorocyclohexyl group and an aminomethyl moiety. This structure confers enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry for drug discovery. The difluorocyclohexyl group improves bioavailability and membrane permeability, while the oxadiazole ring contributes to strong binding affinity in target interactions. The primary amine functionality allows for further derivatization, facilitating its use in the synthesis of bioactive molecules. Its well-defined stereochemistry and purity make it suitable for rigorous research applications, particularly in the development of CNS-active and enzyme-targeting therapeutics.
(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine structure
1955522-76-5 structure
商品名:(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
CAS番号:1955522-76-5
MF:C9H13F2N3O
メガワット:217.21582865715
CID:5720726
PubChem ID:91812072

(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine 化学的及び物理的性質

名前と識別子

    • EN300-265302
    • [3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine
    • 1955522-76-5
    • AKOS026706610
    • (3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
    • F1907-0956
    • 1,2,4-Oxadiazole-5-methanamine, 3-(4,4-difluorocyclohexyl)-
    • (3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
    • インチ: 1S/C9H13F2N3O/c10-9(11)3-1-6(2-4-9)8-13-7(5-12)15-14-8/h6H,1-5,12H2
    • InChIKey: KRZCYVQGPRODSO-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C2=NOC(CN)=N2)CC1)F

計算された属性

  • せいみつぶんしりょう: 217.10266837g/mol
  • どういたいしつりょう: 217.10266837g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 64.9Ų

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3(Predicted)
  • ふってん: 318.7±52.0 °C(Predicted)
  • 酸性度係数(pKa): 6.30±0.29(Predicted)

(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-0956-1g
(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
1955522-76-5 95%+
1g
$466.0 2023-09-07
TRC
D216681-100mg
(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
1955522-76-5
100mg
$ 115.00 2022-06-05
Life Chemicals
F1907-0956-2.5g
(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
1955522-76-5 95%+
2.5g
$932.0 2023-09-07
Enamine
EN300-265302-5.0g
[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine
1955522-76-5
5.0g
$2110.0 2023-07-07
Enamine
EN300-265302-10.0g
[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine
1955522-76-5
10.0g
$3131.0 2023-07-07
Enamine
EN300-265302-0.25g
[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine
1955522-76-5
0.25g
$670.0 2023-07-07
Life Chemicals
F1907-0956-10g
(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
1955522-76-5 95%+
10g
$1957.0 2023-09-07
Life Chemicals
F1907-0956-0.5g
(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
1955522-76-5 95%+
0.5g
$442.0 2023-09-07
TRC
D216681-1g
(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
1955522-76-5
1g
$ 660.00 2022-06-05
TRC
D216681-500mg
(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
1955522-76-5
500mg
$ 435.00 2022-06-05

(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine 関連文献

(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamineに関する追加情報

Comprehensive Overview of (3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine (CAS No. 1955522-76-5)

The compound (3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine (CAS No. 1955522-76-5) is a specialized organic molecule featuring a unique 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a methanamine side chain. This structure places it at the intersection of fluorinated cycloalkanes and heterocyclic amines, two classes of compounds gaining traction in pharmaceutical and agrochemical research due to their enhanced metabolic stability and bioavailability.

Recent interest in fluorinated cyclohexyl derivatives has surged, driven by their applications in drug discovery, particularly in CNS-targeting therapies and enzyme modulation. The 1,2,4-oxadiazole moiety, known for its hydrogen-bonding capacity and rigidity, is frequently explored in kinase inhibitors and GPCR ligands. Combining these features, 1955522-76-5 presents a compelling case for researchers investigating structure-activity relationships (SAR) in bioactive molecules.

From a synthetic chemistry perspective, the preparation of (3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves cyclization of amidoximes with carboxylic acid derivatives, followed by selective functionalization. The difluorocyclohexyl group introduces stereoelectronic effects that influence conformational preferences—a hot topic in contemporary medicinal chemistry optimization strategies. Computational studies suggest this compound may exhibit improved membrane permeability compared to non-fluorinated analogs, a property highly sought after in blood-brain barrier penetration research.

The methanamine tail offers versatility for further derivatization, enabling conjugation with pharmacophores or labeling groups. This adaptability aligns with current trends in proteolysis-targeting chimeras (PROTACs) and bifunctional drug design, where modular compounds are engineered to recruit specific biological machinery. While not yet widely commercialized, 1955522-76-5 has appeared in patent literature related to neurodegenerative disease targets, reflecting the pharmaceutical industry's focus on unmet medical needs.

Analytical characterization of this compound requires advanced techniques such as LC-MS/MS and 19F-NMR, with the fluorine atoms providing distinct spectroscopic handles. Stability studies indicate that the oxadiazole ring remains intact under physiological pH conditions, though the difluorocyclohexyl moiety may undergo slow defluorination at elevated temperatures—a consideration for formulation scientists working on lyophilized drug products.

Environmental fate assessments of fluorinated heterocycles like 1955522-76-5 are becoming increasingly important as regulatory agencies scrutinize persistent organic pollutants. Early biodegradation data suggest moderate persistence, with the oxadiazole ring showing susceptibility to microbial cleavage—a positive attribute for green chemistry initiatives. These findings position the compound favorably compared to perfluorinated alternatives in sustainable molecular design discussions.

In material science applications, derivatives of (3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine have shown promise as monomers for high-performance polymers, where the difluorocyclohexyl unit imparts thermal stability while the oxadiazole contributes to π-stacking interactions. Such materials are being evaluated for flexible electronics and gas separation membranes, areas experiencing rapid growth due to renewable energy demands.

As the scientific community continues exploring fluorine-containing bioactive compounds, 1955522-76-5 serves as an instructive example of how strategic fluorine incorporation can modulate physicochemical properties. Its dual functionality—combining a privileged heterocyclic scaffold with a versatile amine handle—makes it a valuable building block for combinatorial chemistry libraries targeting emerging therapeutic areas such as RNA-targeting small molecules and allosteric protein modulators.

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